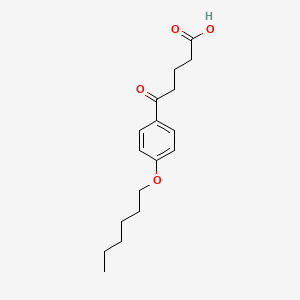
5-(4-Hexyloxyphenyl)-5-oxovaleric acid
Übersicht
Beschreibung
5-(4-Hexyloxyphenyl)-5-oxovaleric acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which may provide indirect insights into the chemical behavior of similar compounds. For instance, the synthesis of Schiff base complexes from amino acids and aromatic O-hydroxyaldehydes, as described in paper , suggests that the compound may also form complexes with metals or other entities due to the presence of functional groups capable of coordination.
Synthesis Analysis
While the exact synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid is not detailed in the provided papers, the synthesis of related compounds can offer a conceptual framework. For example, the preparation of oxovanadium(IV) Schiff base complexes from amino acids and aromatic O-hydroxyaldehydes implies that similar synthetic strategies could potentially be applied to the synthesis of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, involving the formation of Schiff bases and subsequent complexation.
Molecular Structure Analysis
The molecular structure of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid is not directly analyzed in the papers. However, the study of the crystal and molecular structure of a related compound, N-pyridoxylidene-d,l-isoleucinate , indicates that such compounds can exhibit complex chiral centers and diastereomerism. This suggests that 5-(4-Hexyloxyphenyl)-5-oxovaleric acid may also have a chiral molecular structure with potential for isomerism.
Chemical Reactions Analysis
The papers do not provide specific reactions for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid. However, the inhibition of phytochrome and chlorophyll synthesis by 4-amino-5-hexynoic acid in various seedlings suggests that compounds with similar structures may interact with biological pathways, potentially through enzyme inhibition or other mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid are not described in the papers. Nonetheless, the characterization of oxovanadium(IV) complexes and the analysis of intermolecular hydrogen bonds in the crystal packing of a pyrazole derivative provide examples of how such properties might be investigated for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, including spectroscopic evaluations and the study of intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bacterial Degradation
- Pseudomonas putida shows metabolic activity involving compounds structurally related to 5-(4-Hexyloxyphenyl)-5-oxovaleric acid. In the degradation of biphenyl compounds, metabolic intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid are produced (Catelani et al., 1973).
Endocrine and Metabolic Signaling
- Brown and beige adipose tissues synthesize metabolites like 5-oxoproline, which are involved in interorgan signaling and impact systemic energy expenditure and metabolism (Whitehead et al., 2021).
Pharmaceutical Analysis and Synthesis
- 5-Chlorovaleroyl chloride (5-CVC), an alkylating agent in pharmaceutical synthesis, has been analyzed for impurities, demonstrating the importance of monitoring such compounds in pharmaceutical manufacturing (Tang et al., 2010).
Photodynamic Therapy
- 5-Aminolevulinic acid (5-ALA, 5-amino-4-oxovaleric acid) is explored for photodynamic therapy (PDT) in treating nasopharyngeal carcinoma. This research highlights the therapeutic potential of related oxovaleric acid derivatives (Betz et al., 2002).
Enzymatic Reactions and Biochemical Pathways
- Enzymatic processes involving 4,5-dioxovaleric acid have been studied, including its nonenzymatic transamination to 5-aminolevulinic acid. These studies provide insights into biochemical pathways and enzymatic reactions involving similar compounds (Beale et al., 1979).
Molecular Interaction and Biological Activity
- Oxovanadium complexes with ligands structurally related to 5-(4-Hexyloxyphenyl)-5-oxovaleric acid display various biological activities, including antibacterial and antituberculosis effects, demonstrating the compound's relevance in medicinal chemistry (Gajera et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-hexoxyphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTNTKSSYGKKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645453 | |
| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hexyloxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-09-1 | |
| Record name | 4-(Hexyloxy)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



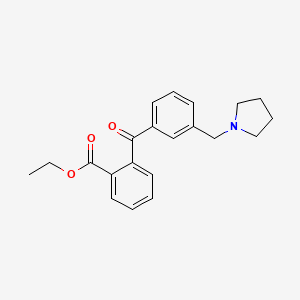
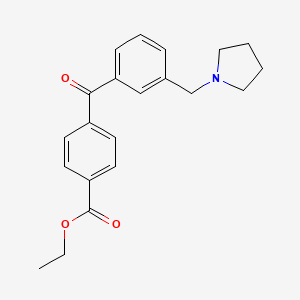
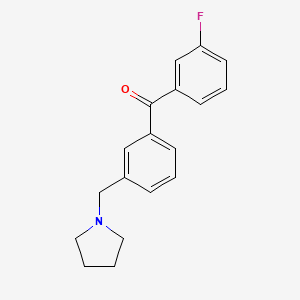
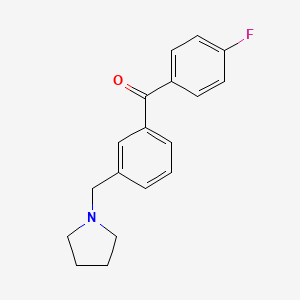


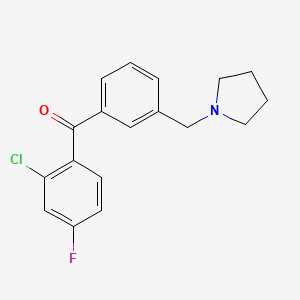





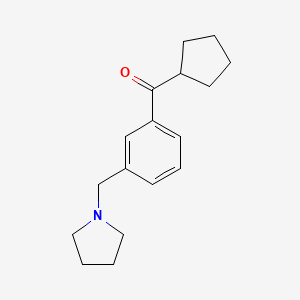
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)